Methyl 3-cyano-2,2-dimethylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,4-5-8)6(9)10-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFRYLVLKAYCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Cyano 2,2 Dimethylpropanoate
Established Reaction Pathways for the Target Compound
The construction of methyl 3-cyano-2,2-dimethylpropanoate fundamentally relies on the strategic introduction of a cyanomethyl group to a methyl isobutyrate precursor. This is achieved through nucleophilic substitution reactions where an enolate derived from methyl isobutyrate attacks a suitable electrophile.
Alkylation Reactions Utilizing Methyl Isobutyrate Precursors
A primary and direct route to this compound involves the alkylation of the enolate of methyl isobutyrate. In this pathway, a strong, non-nucleophilic base is required to deprotonate the α-carbon of the methyl isobutyrate. The steric hindrance around this carbon, due to the two methyl groups, necessitates the use of a potent and sterically accessible base. Lithium diisopropylamide (LDA) is a commonly employed reagent for this purpose, as it can efficiently generate the ester enolate. libretexts.org
The general mechanism proceeds as follows:
Enolate Formation: Methyl isobutyrate is treated with a strong base, such as LDA, at low temperatures (typically -78 °C) to quantitatively form the lithium enolate. stackexchange.com This low temperature is crucial to prevent side reactions like Claisen condensation.
Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking an electrophilic cyanomethylating agent. researchgate.net
This method is foundational for creating the α-quaternary carbon center of the target molecule.
Cyanoalkylation Strategies for Introducing the Nitrile Functionality
Cyanoalkylation refers to the introduction of an alkyl group bearing a nitrile functionality onto a molecule. In the context of synthesizing this compound, this strategy is a specific application of the alkylation reaction described previously. The key is the selection of an appropriate cyanomethylating agent.
The process involves the reaction of the pre-formed enolate of methyl isobutyrate with a reagent that can deliver a "-CH₂CN" group. This reaction is a standard SN2 type displacement where the enolate attacks the carbon atom of the cyanomethylating agent, displacing a leaving group. fiveable.me
Role of Bromoacetonitrile (B46782) in Direct Synthesis
Bromoacetonitrile serves as a direct and effective cyanomethylating agent in the synthesis of this compound. It provides the necessary electrophilic carbon atom attached to the cyano group and a good leaving group (bromide).
The reaction pathway is as follows:
The lithium enolate of methyl isobutyrate, once formed, readily attacks the methylene (B1212753) carbon of bromoacetonitrile.
The bromide ion is displaced in a classic SN2 fashion, resulting in the formation of the new carbon-carbon bond and yielding this compound.
The efficiency of this step is dependent on the reaction conditions, which are discussed in the following section.
Optimization of Synthetic Conditions and Yield Enhancement Strategies
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include the choice of catalytic systems, solvents, and temperature profiles.
Catalytic Systems and Reaction Modifiers
While the primary reaction is stoichiometric with respect to the base, catalytic systems can be employed to improve efficiency, particularly in industrial settings. Phase-transfer catalysis (PTC) represents a viable approach for such alkylations. crdeepjournal.orgkyushu-u.ac.jp
In a PTC system, a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) is used to transport the enolate from an aqueous or solid phase into an organic phase where the alkylating agent resides. crdeepjournal.org This can circumvent the need for strictly anhydrous conditions and expensive strong bases like LDA, potentially allowing the use of more economical bases like sodium hydroxide (B78521). youtube.com
Table 1: Comparison of Catalytic Systems for Enolate Alkylation
| Catalyst System | Base | Typical Solvent(s) | Advantages | Disadvantages |
| Stoichiometric LDA | LDA | Anhydrous THF, Diethyl ether | High yield, clean reaction | Requires cryogenic temperatures, strictly anhydrous conditions, stoichiometric strong base |
| Phase-Transfer Catalysis (PTC) | NaOH, K₂CO₃ | Toluene, Dichloromethane | Milder conditions, lower cost, easier scale-up | Potential for side reactions (e.g., hydrolysis), catalyst poisoning |
Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency
The choice of solvent and the temperature profile of the reaction are critical for achieving high yields and minimizing side products.
For reactions involving strong, unhindered bases, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are preferred. youtube.com These solvents effectively solvate the lithium cation of the enolate without interfering with the nucleophilicity of the enolate itself.
The temperature is arguably one of the most critical parameters. The formation of the enolate using LDA is typically carried out at -78 °C to ensure kinetic control and prevent undesired side reactions. stackexchange.com Allowing the reaction to warm prematurely can lead to Claisen condensation or other equilibrium-driven processes. After the enolate formation, the addition of bromoacetonitrile is also performed at low temperatures, with the reaction mixture then being allowed to slowly warm to room temperature to ensure the completion of the alkylation.
Table 2: Effect of Temperature on Enolate Alkylation Reactions
| Temperature Range | Process | Rationale | Potential Issues if Not Controlled |
| -78 °C to -60 °C | Enolate Formation | Favors kinetic deprotonation, minimizes side reactions. stackexchange.com | Incomplete deprotonation, enolate equilibration. |
| -78 °C to 0 °C | Alkylation (Addition of Electrophile) | Controls the rate of the SN2 reaction, prevents over-alkylation. | Polysubstitution, elimination reactions. |
| 0 °C to Room Temperature | Reaction Completion | Ensures the reaction proceeds to completion. | Decomposition of product or starting materials if heated too high or for too long. |
Control of Stereochemistry and Regioselectivity in Analogous Syntheses
In the synthesis of analogous β-cyano carbonyl compounds, controlling stereochemistry and regioselectivity is of paramount importance. The introduction of the cyano group often occurs via a Michael addition (conjugate addition) of a cyanide nucleophile to an α,β-unsaturated ester. The regioselectivity of this addition, i.e., whether the cyanide attacks the β-carbon (1,4-addition) or the carbonyl carbon (1,2-addition), is a critical consideration. For α,β-unsaturated esters, 1,4-addition is generally favored, leading to the desired β-cyano product. wikipedia.orglibretexts.org
The presence of substituents on the α,β-unsaturated system can significantly influence the regioselectivity. In the case of analogues to this compound, the α,α-dimethyl substitution pattern sterically hinders the carbonyl carbon, further favoring the 1,4-addition of the cyanide nucleophile to the β-position. Theoretical calculations on the addition of cyanide to α,β-unsaturated carbonyl compounds have shown that the regioselectivity can be predicted by analyzing the partial atomic charges and frontier orbitals of the reactants. researchgate.netfiu.edu
Stereoselectivity in the formation of new chiral centers is another key aspect. While this compound itself is achiral, the synthesis of chiral analogues requires stereocontrolled methods. Enantioselective synthesis of β-cyano carboxylic esters has been achieved using carbene-catalyzed asymmetric reactions. nih.gov This approach involves the enantioselective protonation of an enal β-carbon, which can be adapted for the synthesis of optically enriched β-cyano esters. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Industrial Scale-Up and Process Intensification Considerations
The transition from laboratory-scale synthesis to industrial production of fine chemicals like this compound necessitates a focus on process intensification. This approach aims to develop smaller, cleaner, and more energy-efficient technologies. researchgate.net Process intensification strategies are crucial for improving the economic and environmental sustainability of chemical manufacturing. mdpi.com By optimizing reaction conditions and integrating multiple operations, process intensification can lead to significant reductions in equipment size, energy consumption, and waste generation. vapourtec.com
Continuous Flow Methodologies for Ester and Nitrile Functionalization
Continuous flow chemistry presents a significant advantage over traditional batch processing for the industrial synthesis of esters and nitriles. unito.it The implementation of continuous flow systems can mitigate risks associated with hazardous reagents and allow for better control over reaction parameters, which is particularly important in exothermic reactions like cyanation. vapourtec.comnih.gov
For the esterification step in the synthesis of this compound, continuous flow reactors, such as plug-flow reactors (PFRs), offer advantages in managing hotspot temperatures compared to continuous stirred tank reactors (CSTRs). mdpi.com Enzymatic esterification in continuous flow has also been shown to be highly efficient, with actively agitated reactors outperforming static mixers. stolichem.com
Continuous flow methodologies for nitrile synthesis are also well-established. The conversion of carboxylic acids to nitriles can be achieved in a continuous-flow setup without the need for a catalyst, using acetonitrile (B52724) as both the solvent and reactant under high-temperature and high-pressure conditions. A case study on the large-scale cyanation of a glycoside en route to the synthesis of Remdesivir highlights the successful application of continuous flow chemistry in producing kilograms of the desired nitrile intermediate per hour. vapourtec.comnih.govresearchgate.net
| Technology | Advantages in Ester/Nitrile Synthesis |
| Plug-Flow Reactors (PFRs) | Efficient hotspot temperature control in esterification. mdpi.com |
| Actively Agitated Reactors | High conversion rates in enzymatic esterification due to efficient mixing. stolichem.com |
| High-Temperature/Pressure Flow Systems | Catalyst-free conversion of carboxylic acids to nitriles. |
| Microreactors | Enhanced heat and mass transfer, leading to process intensification. researchgate.net |
Automation in High-Throughput Synthesis Development
Automation plays a pivotal role in the rapid development and optimization of synthetic processes for industrial applications. drugtargetreview.com Robotic platforms and automated systems enable high-throughput experimentation, allowing for the rapid screening of reaction conditions, catalysts, and substrates. researchgate.netrsc.orgnsf.gov This accelerates the identification of optimal synthetic routes and facilitates a deeper understanding of reaction mechanisms. nsf.gov
Automated synthesis systems can perform a wide range of chemical reactions with minimal human intervention, leading to increased reproducibility and efficiency. kit.edu These platforms can be programmed to execute complex, multi-step syntheses and can be integrated with analytical techniques for real-time monitoring and data collection. nih.gov For instance, the development of an automated platform for the synthesis of metal-organic frameworks (MOFs) utilized a Bayesian optimization algorithm to recommend optimized chemical compositions and reaction parameters, leading to improved material properties. nsf.gov
In the context of synthesizing compounds like this compound, automated high-throughput systems can be employed to:
Rapidly screen different catalysts and bases for the cyanation step.
Optimize reaction parameters such as temperature, pressure, and residence time in a continuous flow setup.
Develop and refine purification protocols.
The integration of robotics and artificial intelligence in chemical synthesis is reshaping the landscape of materials discovery and process development, paving the way for more efficient and sustainable manufacturing of fine chemicals. chemspeed.com
Chemical Transformations and Reaction Pathways of Methyl 3 Cyano 2,2 Dimethylpropanoate
Reactivity of the Nitrile (–CN) Functionality
The nitrile group in methyl 3-cyano-2,2-dimethylpropanoate is a versatile functional group that can undergo several important transformations, including reduction to amines, hydrolysis to carboxylic acids, and nucleophilic additions at the carbon atom.
Reduction Reactions to Amine Derivatives
The reduction of the nitrile functionality is a primary pathway to synthesize amine derivatives. This transformation is typically achieved through catalytic hydrogenation. While specific studies on this compound are not extensively documented, analogous reactions suggest that catalysts such as palladium on activated carbon (Pd/C) in the presence of hydrogen gas (H2) are effective. chemicalbook.com The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bond, yielding a primary amine.
The resulting product, methyl 3-amino-2,2-dimethylpropanoate, is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai
Table 1: General Conditions for Nitrile Reduction to Primary Amine
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂/Pd/C | Ethanol | Room Temperature, Inert Atmosphere | Methyl 3-amino-2,2-dimethylpropanoate |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | 3-Amino-2,2-dimethylpropan-1-ol |
| Sodium Borohydride (B1222165) (NaBH₄)/CoCl₂ | Methanol | Room Temperature | Methyl 3-amino-2,2-dimethylpropanoate |
Note: The table represents typical conditions and the products may vary based on the specific reagents and reaction conditions used. The reduction with strong reducing agents like LiAlH₄ would also reduce the ester group.
Hydrolysis Pathways to Carboxylic Acid Analogues
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This process converts the cyano group into a carboxyl group, leading to the formation of 2,2-dimethylsuccinic acid derivatives. The hydrolysis typically proceeds in a stepwise manner, with an intermediate amide being formed, which is then further hydrolyzed to the carboxylic acid. The existence of 3-cyano-2,2-dimethylpropanoic acid suggests the selective hydrolysis of the ester is also a possible pathway under controlled conditions. nih.govnih.gov
Table 2: Hydrolysis of the Nitrile Group
| Conditions | Intermediate Product | Final Product |
| Acidic (e.g., H₂SO₄, H₂O, heat) | Methyl 3-carbamoyl-2,2-dimethylpropanoate | 2,2-Dimethylsuccinic acid 4-methyl ester |
| Basic (e.g., NaOH, H₂O, heat) | Methyl 3-carbamoyl-2,2-dimethylpropanoate | 2,2-Dimethylsuccinic acid 4-methyl ester |
Nucleophilic Addition Reactions at the Nitrile Carbon
Ester Group (–COOCH3) Transformations
The methyl ester group of this compound can also undergo a variety of transformations, including transesterification to form different esters, and conversion to amides and hydrazides.
Transesterification Processes for Diverse Ester Formation
Transesterification is a process where the methoxy (B1213986) group (–OCH3) of the ester is exchanged with another alkoxy group (–OR) from an alcohol. This reaction is typically catalyzed by an acid or a base. Transesterification of similar compounds has been observed to occur, indicating that this compound can be converted into a range of other esters. chemicalbook.com This allows for the modification of the ester functionality to tune the physical and chemical properties of the molecule.
Table 3: General Transesterification Reaction
| Reactant | Catalyst | Product |
| Ethanol (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 3-cyano-2,2-dimethylpropanoate |
| Propanol (C₃H₇OH) | Acid or Base | Propyl 3-cyano-2,2-dimethylpropanoate |
| Butanol (C₄H₉OH) | Acid or Base | Butyl 3-cyano-2,2-dimethylpropanoate |
Conversion to Amides and Hydrazides
The ester group can be readily converted into amides and hydrazides by reacting with amines or hydrazine (B178648), respectively. The reaction with an amine, known as aminolysis, yields an N-substituted amide. Similarly, reaction with hydrazine hydrate (B1144303) produces the corresponding hydrazide. A study on a structurally related compound, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrated its successful conversion to the corresponding hydrazide by refluxing with hydrazine hydrate in ethanol. rsc.org This suggests a similar transformation is applicable to this compound. These derivatives are often important intermediates in the synthesis of pharmaceuticals. nih.gov
Table 4: Formation of Amides and Hydrazides
| Reagent | Reaction Conditions | Product |
| Ammonia (NH₃) | Heat | 3-Cyano-2,2-dimethylpropanamide |
| Primary Amine (R-NH₂) | Heat | N-alkyl-3-cyano-2,2-dimethylpropanamide |
| Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in Ethanol | 3-Cyano-2,2-dimethylpropanehydrazide |
Reductive Transformations to Corresponding Alcohols
Scientific literature specifically detailing the reductive transformation of this compound to its corresponding alcohol, where the cyano group is reduced to a primary amine and the ester to a hydroxyl group, is limited. However, a notable reductive transformation of the nitrile functionality has been documented.
In a synthetic route aimed at producing 3,3-dimethylpyrrolidin-2-one, the nitrile group of this compound was selectively reduced to a primary amine. thieme-connect.de This transformation was achieved using sodium borohydride in the presence of cobalt(II) chloride in aqueous tetrahydrofuran (B95107). thieme-connect.de The resulting intermediate amino ester underwent a spontaneous intramolecular cyclization to yield the lactam product. thieme-connect.de
| Reagent System | Functional Group Transformed | Product | Reference |
| Sodium borohydride, Cobalt(II) chloride, aq. THF | Nitrile | 3,3-dimethylpyrrolidin-2-one (via intermediate amine) | thieme-connect.de |
Table 1: Documented Reductive Transformation of this compound
Transformations Involving the 2,2-Dimethylated Propanoate Scaffold
The 2,2-dimethylated propanoate framework of this compound presents unique steric and electronic properties that influence its reactivity.
The α-carbon of this compound is a quaternary carbon, and therefore, lacks a proton. This structural feature precludes deprotonation and subsequent reactions that typically occur at the α-position of esters, such as enolate formation under standard basic conditions.
However, the synthesis of this compound itself involves a key reaction at the α-carbon of a precursor. The compound is prepared via the alkylation of the enolate of methyl 2-methylpropanoate (B1197409) with bromoacetonitrile (B46782). thieme-connect.de This reaction, conducted at -78°C in the presence of lithium diisopropylamide (LDA) as a strong base, introduces the cyanomethyl group at the α-position, creating the quaternary center. thieme-connect.de
Another documented reaction involving the ester group is its hydrolysis. In a patent describing the synthesis of inhibitors for receptor-interacting protein kinase 1, this compound was hydrolyzed to 3-cyano-2,2-dimethylpropanoic acid. google.com This saponification was carried out using lithium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water at room temperature. google.com
| Reaction Type | Reagents | Product | Reference |
| Alkylation (Synthesis) | Lithium diisopropylamide, Bromoacetonitrile | This compound | thieme-connect.de |
| Hydrolysis | Lithium hydroxide, THF/Methanol/Water | 3-cyano-2,2-dimethylpropanoic acid | google.com |
Table 2: Reactions Involving the Ester Moiety of this compound
While specific kinetic and steric studies on this compound are not extensively reported in the literature, the influence of the geminal dimethyl group, often referred to as the Thorpe-Ingold effect, is a well-established principle in organic chemistry. These groups can significantly impact reaction rates and equilibria.
Generally, gem-dimethyl groups can accelerate intramolecular reactions by restricting the conformational freedom of the molecule, thereby increasing the probability of the reactive centers interacting. In the case of the reduction of this compound followed by cyclization to 3,3-dimethylpyrrolidin-2-one, the gem-dimethyl group likely facilitates the ring-closing step by favoring a conformation that brings the newly formed primary amine and the ester group into proximity. thieme-connect.de
Conversely, these bulky groups can sterically hinder intermolecular reactions. For instance, the hydrolysis of the ester group in this compound would be expected to be slower than that of a less substituted ester due to the steric shielding of the carbonyl carbon by the two adjacent methyl groups.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies, including the isolation or spectroscopic observation of intermediates for reactions involving this compound, are not available in the current body of scientific literature.
For the documented reduction of the nitrile group with sodium borohydride and cobalt(II) chloride, the reaction is believed to proceed through the formation of a cobalt boride species which acts as the active catalyst. thieme-connect.de However, specific intermediates involving the substrate, this compound, have not been elucidated. The immediate product of the reduction is presumed to be the corresponding primary amino ester, which then cyclizes. thieme-connect.de
Quantitative kinetic and thermodynamic data for the functional group interconversions of this compound have not been reported. The reaction conditions for its known transformations, such as low temperature for its synthesis and room temperature for its hydrolysis, provide qualitative insights into the feasibility of these reactions. thieme-connect.degoogle.com
Strategic Utility in Complex Molecule Synthesis
Building Block for Pharmaceutical Active Pharmaceutical Ingredients (APIs)
In pharmaceutical chemistry, the quest for novel molecular entities with improved efficacy and safety profiles is perpetual. Methyl 3-cyano-2,2-dimethylpropanoate serves as a valuable precursor for creating sophisticated scaffolds that form the core of various therapeutic agents. ontosight.ai
Intermediates for Baricitinib and Aliskiren Pathways (where the 2,2-dimethylpropanoate moiety is integrated)
The 2,2-dimethylpropanoate structural unit is a feature in intermediates of several complex APIs, highlighting the importance of building blocks that can introduce this moiety.
Baricitinib: This Janus kinase (JAK) inhibitor is used in the treatment of rheumatoid arthritis. bangor.ac.ukresearchgate.net Patent literature discloses synthetic pathways for Baricitinib that utilize an intermediate containing a 2,2-dimethylpropanoate group, specifically (4-{1-[3-(cyanomethyl)azetidin-3-yl]-1H-pyrazol-4-yl}-7H-pyrrolo[2,3-d]pirimidin-7-yl)methyl 2,2-dimethylpropanoate. google.com This demonstrates the utility of incorporating the pivaloyl (2,2-dimethylpropanoyl) group, often as a protecting group or a stable ester, during the construction of the final API.
Aliskiren: The first-in-class direct renin inhibitor for treating hypertension, Aliskiren's synthesis involves the coupling of complex fragments. nih.govresearchgate.net One of the key intermediates used in several synthesis routes is 3-amino-2,2-dimethylpropionamide. newdrugapprovals.org This amide can be derived from a cyano-ester precursor like this compound through a sequence of amidation of the ester and reduction of the nitrile. A patent for an Aliskiren synthesis process describes the conversion of a cyano group to an amide group in a late-stage intermediate, underscoring the relevance of cyano-containing building blocks in its synthetic strategy. google.com
Design and Synthesis of Novel Pharmacological Scaffolds
The dual functionality of this compound makes it a powerful tool for medicinal chemists designing novel molecular frameworks. ontosight.ai The nitrile group is particularly versatile and serves as a precursor to a wide array of nitrogen-containing heterocycles, which are foundational structures in a vast number of pharmaceuticals. nih.govmdpi.com
Potential transformations of the compound's functional groups allow for the creation of diverse molecular libraries for drug discovery programs. The gem-dimethyl group can provide a steric shield, influencing the molecule's binding to biological targets and potentially improving its metabolic stability by hindering enzymatic degradation.
| Functional Group | Potential Transformation | Resulting Moiety | Application in Scaffolds |
|---|---|---|---|
| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | Introduction of basic centers, salt formation |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Formation of amides, esters, acidic centers |
| Nitrile (-CN) | Cycloaddition | Tetrazoles, Triazoles | Bioisosteric replacement for carboxylic acids |
| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Coupling with amines to form amides |
| Methyl Ester (-COOCH₃) | Reduction | Primary Alcohol (-CH₂OH) | Formation of ethers, further oxidation |
| Methyl Ester (-COOCH₃) | Amidation | Amide (-CONH₂) | Hydrogen bonding interactions |
Applications in Agrochemical Development
The principles of molecular design that apply to pharmaceuticals are often transferable to the development of modern agrochemicals. The need for bioactive molecules that are effective, selective, and environmentally benign has driven the exploration of novel chemical scaffolds. sphinxsai.comnih.gov
Intermediate in the Synthesis of Bioactive Agrochemical Candidates
Cyano-containing compounds are well-represented in the field of agrochemicals. The cyano group is a key feature in several classes of insecticides and herbicides. This compound can serve as a starting point for molecules with potential fungicidal, herbicidal, or insecticidal properties. ontosight.ai For example, pyrethroid insecticides, a major class of commercial agrochemicals, often contain a cyclopropanecarboxylate (B1236923) core with gem-dimethyl substitution, and some analogues incorporate a cyano group in the alcohol moiety. nih.gov
Construction of Complex Structures for Crop Protection Research
The development of new crop protection agents requires the synthesis and screening of diverse and complex chemical structures. The reactivity of this compound allows for its incorporation into larger, more complex molecular frameworks. A notable example is the synthesis of 3-cyano-2-pyridones, a class of heterocyclic compounds that have shown promising insecticidal properties. mdpi.com The synthesis of these pyridones often involves a cascade reaction where a cyanoacetamide or a related cyano-containing building block undergoes cycloaddition with another reactant. mdpi.com This highlights how simple cyano-esters can be key components in building the heterocyclic systems that are prevalent in modern agrochemicals. researchgate.net
Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds are foundational to medicinal chemistry and materials science. While cyano-esters are common precursors for such systems, the specific utility of this compound is not well-established in the literature for many common heterocyclic scaffolds.
Formation of Pyrrolidones and Pyrrolidine (B122466) Derivatives
The synthesis of pyrrolidone and pyrrolidine rings often involves reactions such as reductive amination, cycloaddition, or intramolecular cyclization. In principle, the nitrile group of this compound could be reduced to a primary amine, which could then undergo intramolecular cyclization with the ester to form a lactam (pyrrolidone). Alternatively, the activated methylene (B1212753) group adjacent to the nitrile could participate in Michael additions with suitable acceptors, followed by cyclization. Despite these theoretical possibilities, a detailed search of scientific literature did not yield specific examples of the synthesis of pyrrolidones or pyrrolidine derivatives using this compound as the starting material.
Access to Spirocyclic Ring Systems Incorporating the Propanoate Skeleton
Spirocycles, characterized by two rings sharing a single atom, are of significant interest due to their rigid three-dimensional structures. The construction of spirocyclic systems often relies on intramolecular cyclization or rearrangement reactions. The propanoate skeleton of this compound, particularly the quaternary carbon bearing the gem-dimethyl groups, could serve as the spiro center. However, there is a lack of specific documented examples in the scientific literature demonstrating the use of this compound for the synthesis of spirocyclic ring systems.
Preparation of Pyrazole (B372694) Derivatives and Related Nitrogen Heterocycles
Pyrazole derivatives are a critical class of nitrogen-containing heterocycles with wide-ranging biological activities. Their synthesis frequently involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. While compounds containing a cyano group can be precursors to the requisite functionality for pyrazole synthesis, specific methodologies starting from this compound are not described in the available literature. General methods for pyrazole synthesis often utilize more activated cyano-containing precursors than the neopentyl-like structure of the target compound.
Generation of Amino Acid Analogues and Derivatives
The structural rigidity and unique functionality of this compound make it an intriguing starting point for the synthesis of non-natural amino acids, which are valuable tools in peptide science and drug discovery.
Pathways to Substituted Amino Acids Utilizing the Cyano-Ester
The conversion of nitriles and esters into the amine and carboxylic acid functionalities of amino acids is a standard synthetic strategy. For this compound, this would involve the reduction of the cyano group to an amine and hydrolysis of the methyl ester to a carboxylic acid. This would yield a β-amino acid analogue with a gem-dimethyl substitution at the α-position. While the related compound, methyl 3-cyano-2-methylpropionate, has been mentioned as a precursor for amino acids, specific, detailed synthetic pathways for the transformation of this compound into substituted amino acids are not well-documented in the literature. ontosight.ai
Development of Constrained Peptide Mimetics
Constrained peptide mimetics are designed to mimic the structure and function of natural peptides but with enhanced stability and oral bioavailability. The gem-dimethyl group in this compound is a classic feature used to introduce conformational constraint in a molecule by limiting bond rotation, a desirable attribute for peptide mimetics. An amino acid derived from this compound could be incorporated into a peptide chain to induce a specific secondary structure. Despite this potential, the scientific literature does not provide specific examples of this compound being used in the development of constrained peptide mimetics.
Advanced Characterization and Spectroscopic Analysis Beyond Basic Identification
High-Resolution Spectroscopic Investigations for Structural Elucidation
High-resolution spectroscopic methods are essential for unambiguously determining the three-dimensional structure, connectivity, and electronic environment of the atoms within the molecule.
While standard one-dimensional ¹H and ¹³C NMR spectra would provide basic structural information, advanced 2D NMR experiments are crucial for a deeper understanding. Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish direct and long-range correlations between protons and carbons.
For conformational analysis, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be particularly insightful. This technique identifies protons that are close to each other in space, regardless of whether they are bonded. The observation of NOE cross-peaks would help to determine the preferred spatial arrangement of the methyl, cyano, and ester groups around the central quaternary carbon.
Awaiting experimental data for the generation of a detailed data table.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions.
Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, a detailed fragmentation pathway can be proposed. This provides corroborating evidence for the compound's structure. Common fragmentation patterns for a molecule like Methyl 3-cyano-2,2-dimethylpropanoate might include the loss of the methoxy (B1213986) group, the entire ester group, or cleavage adjacent to the cyano group.
Table 1: Predicted HRMS Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | Data not available |
This table is a placeholder for experimental data which is not currently available in the searched literature.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. For this compound, key vibrational modes would include:
C≡N stretch: A sharp, intense absorption band is expected in the region of 2200-2260 cm⁻¹.
C=O stretch: A strong absorption from the ester carbonyl group would be anticipated around 1735-1750 cm⁻¹.
C-O stretch: The C-O single bond of the ester would show a strong absorption in the 1000-1300 cm⁻¹ region.
C-H stretch: Absorptions corresponding to the methyl groups would be observed just below 3000 cm⁻¹.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Nitrile (C≡N) | 2200-2260 |
| Ester Carbonyl (C=O) | 1735-1750 |
| Ester (C-O) | 1000-1300 |
This table represents typical ranges and is not based on specific experimental data for the target compound.
Crystallographic Analysis for Solid-State Structure and Conformation
Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography would provide the most definitive three-dimensional structural information.
Single-crystal X-ray diffraction analysis would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data offers an unambiguous depiction of the molecule's conformation in the solid state and allows for direct comparison with computational models.
No published single-crystal X-ray diffraction studies for this compound were found in the conducted search.
Table 3: Crystallographic Data Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Bond Length (C=O) | Data not available |
| Bond Length (C≡N) | Data not available |
This table is a placeholder to illustrate the type of data obtained from such an analysis.
Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. Studies in this area would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to investigate if different crystalline forms can be isolated. Crystal engineering studies would explore how intermolecular interactions, such as dipole-dipole interactions involving the cyano and ester groups, direct the packing of the molecules in the crystal lattice.
Currently, there is no available literature on the polymorphism or crystal engineering of this compound.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focused on this compound, as outlined in the requested structure, could not be located. The required research findings for Density Functional Theory (DFT) calculations, high-level ab initio methods, Frontier Molecular Orbital (FMO) analysis, conformational analysis, and ligand-protein docking simulations for this specific compound are not present in the public domain.
Consequently, it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline without the underlying research data. Information available is limited to basic chemical identifiers and properties for structurally related compounds, which does not suffice to create the in-depth, data-driven content requested for each subsection.
Computational and Theoretical Studies
Mechanistic Insights from Computational Kinetics
Computational kinetics has emerged as a powerful tool for elucidating the detailed mechanisms of chemical reactions. For a molecule such as Methyl 3-cyano-2,2-dimethylpropanoate, which contains both a nitrile and an ester functional group, computational studies can provide invaluable insights into its reactivity. These theoretical approaches allow for the exploration of reaction energy surfaces, the identification of transient intermediates, and the characterization of transition states that are often difficult or impossible to observe experimentally.
By employing quantum chemical methods, researchers can model various potential reaction pathways, such as hydrolysis, nucleophilic substitution, or addition reactions involving the cyano group. These models can predict the activation energies associated with each step, thereby identifying the most energetically favorable routes. For instance, in the hydrolysis of the ester group, computational kinetics can map out the energy profile for both acid-catalyzed and base-catalyzed mechanisms, revealing the precise geometry of the tetrahedral intermediates and the transition states connecting them. Similarly, reactions at the nitrile group, such as reduction or addition of a nucleophile, can be modeled to understand the electronic and steric factors that govern its reactivity.
Transition State Theory and Tunneling Contributions to Reaction Rates
Transition State Theory (TST) is a cornerstone of computational kinetics, providing a framework for calculating the rate constants of elementary reactions. wikipedia.orglibretexts.org TST posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which represents the maximum energy point along the reaction coordinate. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert to products.
For reactions involving this compound, computational methods can be used to locate the geometry of the transition state and calculate its energy relative to the reactants. This information allows for the determination of the activation energy, a key parameter in the Arrhenius equation. The pre-exponential factor, which is related to the entropy of activation, can also be estimated from the vibrational frequencies of the reactant and transition state structures.
Simulation of Reaction Pathways and Identification of Rate-Determining Steps
The simulation of reaction pathways is a crucial aspect of computational chemistry that helps in understanding the step-by-step mechanism of a reaction. arxiv.org For a multifunctional compound like this compound, there can be several competing reaction pathways. Computational simulations can map out the potential energy surface for each pathway, identifying all intermediates and transition states.
The following table provides a hypothetical example of calculated activation energies for two competing reaction pathways for a generic reaction of a cyano-ester compound, illustrating how the rate-determining step is identified.
| Step | Pathway A: Ester Hydrolysis | Activation Energy (kcal/mol) | Pathway B: Nitrile Reduction | Activation Energy (kcal/mol) |
| 1 | Nucleophilic attack on carbonyl carbon | 15.2 | Hydride addition to nitrile carbon | 18.5 |
| 2 | Proton transfer | 5.1 | Formation of imine intermediate | 12.3 |
| 3 | Elimination of alcohol | 10.8 | Second hydride addition | 16.0 |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Methods for Synthesis
The synthesis of β-cyano esters, including Methyl 3-cyano-2,2-dimethylpropanoate, traditionally relies on classical methods that can have limitations in terms of efficiency, selectivity, and substrate scope. Future research will likely focus on the development of advanced catalytic systems to overcome these challenges.
Modern transition-metal catalysis offers a promising avenue. For instance, palladium- and nickel-catalyzed cyanation reactions of corresponding halides or pseudohalides could provide a direct and efficient route to the core structure. organic-chemistry.org Investigating ligands that can accommodate the steric bulk of the gem-dimethyl group will be crucial for achieving high catalytic turnover and yields. Furthermore, photoredox catalysis, which utilizes visible light to drive chemical reactions, could enable milder and more selective synthetic pathways. scienceopen.com The application of photoredox-catalyzed methods for the introduction of the cyano group or the construction of the gem-dimethylated backbone represents a significant area for exploration.
Organocatalysis, which uses small organic molecules as catalysts, presents another key research direction. Chiral organocatalysts could be employed to develop asymmetric syntheses of analogues of this compound, providing access to enantioenriched building blocks for pharmaceutical and materials science applications.
A comparative overview of potential catalytic approaches is presented in Table 1.
Table 1: Potential Novel Catalytic Strategies for Synthesis
| Catalytic Approach | Potential Advantages | Key Research Challenge |
|---|---|---|
| Transition-Metal Catalysis (Pd, Ni) | High efficiency, broad substrate scope. organic-chemistry.org | Overcoming steric hindrance from the gem-dimethyl group. |
| Photoredox Catalysis | Mild reaction conditions, high selectivity. scienceopen.com | Identifying suitable photocatalysts and reaction partners. |
| Organocatalysis | Metal-free, potential for asymmetric synthesis. | Catalyst design for sterically demanding substrates. |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of chemical synthesis with automated platforms is revolutionizing how molecules are discovered and optimized. Future research on this compound would benefit significantly from the adoption of these technologies.
Automated flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in traditional batch synthesis. amidetech.comnih.gov Developing a continuous flow process for the synthesis of this compound could lead to improved yields, higher purity, and enhanced safety, particularly when handling reagents like cyanides. mit.edu Automated platforms also enable rapid reaction optimization by systematically varying multiple parameters, a process known as high-throughput experimentation (HTE). nih.gov
HTE can be employed to screen libraries of catalysts and ligands to identify the optimal conditions for the synthesis of this compound. Furthermore, HTE is a powerful tool for exploring the derivatization of the parent molecule. For example, screening its reactivity with a diverse set of reactants under various conditions can rapidly identify new transformations and lead to the discovery of novel compounds with interesting properties.
Exploration of New Functional Group Transformations and Derivatizations
The dual functionality of this compound, possessing both a nitrile and an ester group, makes it a versatile scaffold for chemical modification. The steric hindrance provided by the gem-dimethyl group can also lead to unique reactivity and stability of the resulting derivatives. scienceopen.com A systematic exploration of its chemical space is a key area for future research.
The cyano group is a gateway to a variety of other functionalities. researchgate.net Future work should explore:
Hydrolysis: Selective hydrolysis of the nitrile to the corresponding amide or carboxylic acid would yield valuable building blocks.
Reduction: Reduction of the nitrile to a primary amine would introduce a basic center and a site for further functionalization, such as amidation or alkylation.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloadditions to form five-membered heterocyclic rings like tetrazoles, which are important pharmacophores.
Similarly, the methyl ester group can be readily transformed. Research into its derivatization could include:
Hydrolysis to the corresponding carboxylic acid, 3-cyano-2,2-dimethylpropanoic acid.
Amidation with various amines to generate a library of amides with diverse properties.
Reduction to the corresponding primary alcohol, providing another point for chemical modification.
The combination of these transformations will allow for the creation of a diverse library of compounds based on the 2,2-dimethylpropanoate core, which can then be screened for biological activity or material properties.
Sustainable and Green Chemistry Approaches for Production and Transformations
Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should incorporate the principles of green chemistry to minimize environmental impact. nih.gov
Key areas for development include:
Cyanide-Free Synthesis: The use of highly toxic cyanide sources is a major drawback of many nitrile synthesis methods. Research into cyanide-free routes, for example, through the dehydration of aldoximes or the use of less toxic cyanating agents, would be a significant advancement. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. digitellinc.com Exploring enzymes, such as nitrile hydratases, for the selective transformation of the cyano group into an amide under mild, aqueous conditions is a promising research avenue. researchgate.net This approach aligns with the growing demand for greener manufacturing processes in the pharmaceutical and chemical industries.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Catalytic methods are inherently more atom-economical than stoichiometric reactions.
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, in both the synthesis and transformations of this compound is another important goal.
By focusing on these emerging research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for new materials and molecules, while adhering to the principles of modern, sustainable chemical science.
Q & A
Q. What are the common synthetic routes for Methyl 3-cyano-2,2-dimethylpropanoate and its derivatives?
this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs like methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate are prepared by reacting aldehydes (e.g., 4-chlorobenzaldehyde) with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and LiCl in DMF, yielding products in ~69% yield . Alternative methods involve Zn-mediated coupling in benzene, achieving 79% yield for similar esters . Purification often employs flash column chromatography (petroleum ether–ethyl acetate) .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity, e.g., δ 1.11–1.14 ppm (CH groups), 4.88 ppm (CH), and 177.9 ppm (ester carbonyl) .
- Mass spectrometry (MALDI-TOF) : Used to verify molecular ions (e.g., m/z = 265.0 [M + Na]) .
- Elemental analysis : Validates purity (e.g., C: 59.39%, H: 6.23% for CHClO) .
Advanced Research Questions
Q. How do structural modifications of this compound impact HDAC inhibitory activity?
Modifications to the ester core, such as introducing hydroxamic acid or triazole groups, enhance HDAC inhibition. For instance, triazolyl derivatives (e.g., compound 18 ) exhibit IC values of 3.39 µM against HeLa cells, outperforming doxorubicin (IC = 2.29 µM) . The cyano group’s electron-withdrawing properties may stabilize enzyme-ligand interactions, though substituent positioning (e.g., para-chlorophenyl) is critical for binding to HDAC’s hydrophobic pocket .
Q. What strategies optimize the solubility and bioavailability of this compound derivatives?
- Hydrolysis : Converting esters to carboxylic acids (e.g., using KOH in ethanol/water) improves water solubility .
- Derivatization : Hydrazide formation (via hydrazine hydrate) or coupling with hydrophilic moieties (e.g., glycine methyl ester) enhances permeability .
- Prodrug approaches : Masking polar groups with labile protecting groups (e.g., acetyl) can increase oral bioavailability .
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., compound 16c at 0.69 µM vs. doxorubicin at 2.29 µM ) are addressed by standardizing assay conditions:
- Cell line selection : Use validated lines (HeLa, HCT-116) with consistent passage numbers.
- Dose-response curves : Triplicate measurements and normalization to controls reduce variability.
- Positive controls : Inclusion of reference inhibitors (e.g., SAHA for HDAC assays) ensures comparability .
Methodological Considerations
Q. What computational tools are used to predict the mechanism of action?
Molecular docking (e.g., HDAC-2 crystal structure PDB: 4LXZ) identifies key interactions, such as hydrogen bonding between the cyano group and Asp-269 or Zn coordination . MD simulations (AMBER/CHARMM) further validate binding stability over 100 ns trajectories .
Q. How is the role of the cyano group evaluated in structure-activity relationships (SAR)?
Comparative studies with non-cyano analogs (e.g., ethyl 3-chloro-2,2-dimethylpropanoate ) reveal reduced HDAC affinity, suggesting the cyano group’s role in polar interactions. Isotopic labeling (CN) tracks metabolic stability in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
